molecular formula C7H15N3OS B3338426 N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide CAS No. 91983-78-7

N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide

Cat. No.: B3338426
CAS No.: 91983-78-7
M. Wt: 189.28 g/mol
InChI Key: UHXKLJLNMZXPCZ-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H14N4OS It is known for its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-methyl-4-oxopentan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide typically involves the reaction of 2-methyl-4-oxopentan-2-yl hydrazine with carbon disulfide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarbothioamide compounds.

Scientific Research Applications

N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarboxamide
  • N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide
  • This compound

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-amino-3-(2-methyl-4-oxopentan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3OS/c1-5(11)4-7(2,3)9-6(12)10-8/h4,8H2,1-3H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKLJLNMZXPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403228
Record name N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91983-78-7
Record name NSC158597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-DIMETHYL-3-OXOBUTYL)-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methyl-4-oxopentan-2-yl)hydrazinecarbothioamide
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